10H-Phenoxazine, 10-(4-chlorobutyl)-
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Overview
Description
10H-Phenoxazine, 10-(4-chlorobutyl)-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom of the phenoxazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine, 10-(4-chlorobutyl)- typically involves the reaction of phenoxazine with 1-chlorobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10H-Phenoxazine, 10-(4-chlorobutyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Oxidized phenoxazine derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a photoredox catalyst and its ability to modulate biological pathways. It has shown promise in the development of new therapeutic agents .
Medicine: The compound’s derivatives have been explored for their anticancer, antiviral, and antibiotic properties. Actinomycin D, a well-known anticancer agent, contains a phenoxazine moiety, highlighting the potential of phenoxazine derivatives in medicinal chemistry .
Industry: In the industrial sector, 10H-Phenoxazine, 10-(4-chlorobutyl)- is used in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 10-(4-chlorobutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photoredox catalyst, facilitating electron transfer reactions in various chemical and biological processes. Its ability to modulate biological pathways is attributed to its structural similarity to other bioactive phenoxazine derivatives .
Comparison with Similar Compounds
Phenothiazine: Similar in structure but contains a sulfur atom instead of oxygen.
Phenoxazine: The parent compound without the 4-chlorobutyl group.
10H-Phenoxazine, 10-(4-methoxybenzoyl)-: A derivative with a methoxybenzoyl group instead of a chlorobutyl group.
Uniqueness: 10H-Phenoxazine, 10-(4-chlorobutyl)- is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
142744-98-7 |
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Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
10-(4-chlorobutyl)phenoxazine |
InChI |
InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
ZKWKWZZZLBUXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCCCl |
Origin of Product |
United States |
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